Cas no 2229087-30-1 (tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate)

Technical Introduction: Tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate is a specialized pyrimidine derivative with a protected amine functionality, making it valuable in synthetic organic and medicinal chemistry. The tert-butyl carbamate (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled modifications. The 4-chloro and dimethylamino substituents on the pyrimidine ring enhance reactivity for nucleophilic substitutions, enabling diverse derivatization. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly for kinase inhibitors or antiviral agents. Its well-defined structure and functional group compatibility support precise molecular design, making it advantageous for research and development applications.
tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate structure
2229087-30-1 structure
商品名:tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate
CAS番号:2229087-30-1
MF:C14H24ClN5O2
メガワット:329.825661659241
CID:6610058
PubChem ID:165966979

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate
    • tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
    • 2229087-30-1
    • EN300-1883591
    • インチ: 1S/C14H24ClN5O2/c1-14(2,3)22-13(21)17-7-9(6-16)10-11(15)18-8-19-12(10)20(4)5/h8-9H,6-7,16H2,1-5H3,(H,17,21)
    • InChIKey: XVBLTCYOWZBVEC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(=NC=N1)N(C)C)C(CN)CNC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 329.1618527g/mol
  • どういたいしつりょう: 329.1618527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1883591-1.0g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
1g
$1829.0 2023-05-23
Enamine
EN300-1883591-2.5g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
2.5g
$3585.0 2023-09-18
Enamine
EN300-1883591-5g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
5g
$5304.0 2023-09-18
Enamine
EN300-1883591-0.05g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
0.05g
$1537.0 2023-09-18
Enamine
EN300-1883591-1g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
1g
$1829.0 2023-09-18
Enamine
EN300-1883591-10g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
10g
$7866.0 2023-09-18
Enamine
EN300-1883591-0.5g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
0.5g
$1757.0 2023-09-18
Enamine
EN300-1883591-0.1g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
0.1g
$1610.0 2023-09-18
Enamine
EN300-1883591-0.25g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
0.25g
$1683.0 2023-09-18
Enamine
EN300-1883591-5.0g
tert-butyl N-{3-amino-2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]propyl}carbamate
2229087-30-1
5g
$5304.0 2023-05-23

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate 関連文献

tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate (CAS No. 2229087-30-1)

Tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229087-30-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity of this compound, characterized by its intricate arrangement of functional groups, contributes to its unique chemical and pharmacological properties.

The molecular structure of tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate consists of a pyrimidine core appended with various substituents that enhance its interaction with biological targets. Specifically, the presence of an amino group at the 3-position, a chloro group at the 4-position, and a dimethylamino group at the 6-position of the pyrimidine ring introduces multiple sites for functionalization and interaction with biological systems. Additionally, the propyl chain terminated by a carbamate group further modulates the compound's solubility and bioavailability, making it a versatile candidate for drug discovery.

In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The< strong> tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate structure, with its multiple pharmacophoric elements, positions it as a promising scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its ability to modulate key biological pathways. For instance, pyrimidine derivatives have been shown to interact with enzymes and receptors involved in cell proliferation, apoptosis, and inflammation. The< strong> tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate molecule's design allows for selective binding to these targets, which is crucial for developing drugs with high efficacy and low toxicity.

Recent studies have highlighted the potential of< strong>tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylpropyl}carbamate in preclinical models. Research indicates that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression. The mechanism of action involves interference with critical signaling pathways that drive tumor growth and metastasis. These findings suggest that< strong>tert-butyl N-{3-amino-2-4-chloro-6-(dimethylamino)pyrimidin-5-ylylpropyl}carbamate could be a valuable candidate for further development into an anticancer therapeutic.

The synthesis of< strong>tert-butyl N-{3-amino-2-pyrimidinethiol}-5-carboxylic acid, a key intermediate in the preparation of< strong>tert-butyl N-{3-amino-pyrimidinethiol}-5-carboxylic acid, has been optimized to improve yield and purity. Advanced synthetic techniques have been employed to ensure the structural integrity of the final product. These advancements in synthetic chemistry have enabled researchers to produce< strong>tert-butyl N-{3-amino-pyrimidinethiol}-5-carboxylic acid on a larger scale, facilitating further pharmacological studies.

The pharmacokinetic properties of< strong>tert-butyl N-{3-amino-pyrimidinethiol}-5-carboxylic acid are also under investigation. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These findings are crucial for assessing its potential as a drug candidate, as they provide insights into how the compound behaves within the body and its potential for clinical translation.

In addition to its therapeutic potential,< strong>tert-butyl N-{3-amino-pyrimidinethiol}-5-carboxylic acid has shown promise in combination therapy approaches. Research suggests that its synergistic effects with other drugs can enhance treatment outcomes while minimizing side effects. This concept is particularly relevant in oncology, where combination therapies are often employed to overcome drug resistance and improve patient survival.

The future development of< strong>tert-butyl N-{3-amino-pyrimidinethiol}-5-carboxylic acid will likely involve further preclinical studies to elucidate its mechanisms of action and optimize its pharmacological properties. Additionally, clinical trials will be essential to evaluate its safety and efficacy in human populations. These efforts are critical for advancing this compound from laboratory research to clinical use.

The impact of< strong>CAS No. 2229087
The growing body of research on pyrimidine derivatives underscores their significance in modern medicine.
By leveraging the unique structural features
of compounds like
Tert-butyl N-{3-amino-pyrimidinethiol}
researchers can develop innovative treatments
for complex diseases.
The continued exploration
of such molecules
holds great promise
for improving human health.




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